molecular formula C9H15NO3 B11967332 Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate CAS No. 71172-95-7

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B11967332
CAS No.: 71172-95-7
M. Wt: 185.22 g/mol
InChI Key: IKUAGUJQYKVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It belongs to the class of 2-pyrrolidinones, which are saturated, five-membered nitrogen heterocycles. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its sp3-hybridization and non-planar, three-dimensional structure, which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and ADME/Tox profiles for drug candidates . The pyrrolidine ring is a privileged structure found in numerous bioactive molecules and natural products, and its derivatives are investigated for a wide range of therapeutic areas, including as anticancer, antibacterial, and central nervous system agents . The specific substitutions on the pyrrolidine ring in this compound make it a valuable building block for the synthesis and functionalization of more complex molecules, particularly in the development of novel pharmaceutical intermediates. The physicochemical properties of this compound include a predicted boiling point of 279.0±33.0 °C and a predicted density of 1.097±0.06 g/cm3 . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

71172-95-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)9(2)5-6-10(3)7(9)11/h4-6H2,1-3H3

InChI Key

IKUAGUJQYKVILR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Catalytic Hydrogenation

The most widely reported method involves the hydrogenation of 2,3-dioxopyrrolidine using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction proceeds via selective reduction of the diketone moiety to yield the trans-hydroxyester isomer as the major product. A typical procedure involves stirring 2,3-dioxopyrrolidine (10.04 mmol) with 10% Pd/C (1.31 mmol) and acetic acid (80.32 mmol) in ethanol for 24 hours. Post-reaction purification by flash column chromatography (ethyl acetate/petroleum ether, 9:1) affords the title compound in 12% yield.

Key Reaction Parameters:

  • Catalyst : Pd/C (10% wt)

  • Solvent : Ethanol

  • Additive : Acetic acid (8 equivalents)

  • Temperature : Room temperature

  • Pressure : Hydrogen atmosphere (1 bar)

The stereochemical outcome is influenced by the acetic acid additive, which protonates the intermediate enolate, favoring trans-diastereoselectivity.

Crystallization and Structural Characterization

Recrystallization from methanol yields single crystals suitable for X-ray diffraction. The pyrrolidine ring adopts an envelope conformation, with the C4 atom deviating by 0.180 Å from the mean plane. The three chiral centers (C1, C3, C4) exhibit the following torsion angles:

  • C1–C4–C5–O4=94.04\text{C1–C4–C5–O4} = -94.04^\circ

  • C2–N1–C1–C8=142.07\text{C2–N1–C1–C8} = 142.07^\circ

  • N1–C2–C3–O2=135.48\text{N1–C2–C3–O2} = -135.48^\circ

Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the crystal lattice, forming dimers with twofold rotational symmetry.

Table 1: NMR Data for trans-Hydroxyester (400 MHz, CDCl₃)

Nucleus δ (ppm) Multiplicity Coupling (Hz)
¹H4.57dJ = 8.5
¹H4.22qJ = 6.9
¹³C173.00C=O
¹³C72.26CHOH

Cyclization of Pent-2-enamide Derivatives

Nitrogen-Protected Cyclization

Alternative routes described in patent literature involve cyclizing pent-2-enamide derivatives using trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds through a [3+2] annulation mechanism, forming the pyrrolidine ring with high regioselectivity.

Representative Procedure:

  • Substrate Preparation : Pent-2-ynoic acid is converted to a mixed anhydride with pivaloyl chloride.

  • Chiral Auxiliary Addition : Reaction with (1R)-(+)-2,10-camphorsultam yields a diastereomerically enriched intermediate.

  • Cyclization : Treatment with TFA in dichloromethane at -30°C induces ring closure.

Solvent and Temperature Effects

Cyclization efficiency depends critically on solvent polarity and reaction temperature:

Table 2: Solvent Optimization for Cyclization

Solvent Yield (%) Diastereomeric Ratio
Dichloromethane7892:8
Tetrahydrofuran6585:15
Ethyl Acetate5880:20

Lower temperatures (-30°C) favor kinetic control, minimizing epimerization at the C3 center.

Palladium-Catalyzed Reduction Methods

Catalytic Hydrogenation of α-Diazoacetamides

Recent advances utilize palladium complexes to mediate carbene C–H insertions in α-diazo-α-(methoxycarbonyl)acetamides. While primarily developed for oxindole synthesis, this methodology can be adapted for pyrrolidine derivatives by modifying the substrate’s steric profile.

Mechanistic Insights:

  • Intermediate Formation : Pd(0)-carbene species (INT0) undergo 1,5-hydrogen migration via transition state TS1 (ΔG‡ = 16.2 kcal/mol).

  • Stereochemical Control : The N-heterocyclic carbene (NHC) ligand enforces a pseudo-chair transition state, dictating the cis-configuration at C1 and C3.

Process Optimization for Scale-Up

Industrial-scale production requires addressing catalyst loading and byproduct formation:

Table 3: Catalyst Screening for Hydrogenation

Catalyst Loading (mol%) Yield (%) Purity (%)
Pd/C57298
Raney Ni106895
PtO₂36597

Pd/C exhibits superior activity and recyclability, with residual metal content below 10 ppm after filtration.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Hydrogenation Route : 12% yield (laboratory scale).

  • Cyclization Route : 78% yield (optimized conditions).

  • Pd-Catalyzed Route : 65% yield (pilot scale).

The cyclization method offers higher efficiency but requires chiral auxiliaries, increasing cost.

Purity and Byproduct Formation

Flash chromatography and recrystallization reduce byproducts such as the cis-hydroxyester isomer and over-reduced pyrrolidines. GC-MS analysis confirms >98% purity for the hydrogenation route .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate derivatives in anticancer therapy. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising results against human pulmonary cancer cell lines (A549) in vitro. These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial activity. Research indicated that certain pyrrolidine derivatives exhibited significant antibacterial effects against Gram-positive pathogens and drug-resistant fungi. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against specific microbial strains .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives through functional group transformations. For example, reactions involving trifluoroacetic acid and dichloromethane have been utilized to synthesize related oxopyrrolidine compounds with high yields .

Chiral Synthesis
The compound's chiral nature makes it a suitable candidate for asymmetric synthesis applications. The ability to produce enantiomerically pure products is crucial in pharmaceuticals, where the chirality of a drug can significantly influence its biological activity .

Pharmacological Insights

Neuraminidase Inhibition
Research has identified this compound as a potential inhibitor of influenza virus neuraminidase, an enzyme critical for viral replication. In vitro assays demonstrated that certain derivatives could effectively reduce viral cytopathogenic effects, suggesting their utility in antiviral drug development .

Anti-inflammatory and Analgesic Effects
Pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that these compounds can modulate inflammatory pathways, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Data Table: Summary of Applications

Application Area Specific Use Study Reference
Anticancer ActivityCytotoxicity against A549 cells
Antimicrobial PropertiesActivity against Gram-positive bacteria
Organic SynthesisIntermediate for complex molecule synthesis
Chiral SynthesisAsymmetric synthesis applications
Neuraminidase InhibitionPotential antiviral agent
Anti-inflammatory EffectsModulation of inflammatory pathways

Case Studies

Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against lung cancer cell lines. The results indicated that specific modifications to the compound enhanced its cytotoxicity significantly compared to unmodified versions.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains. The study utilized broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives exhibited potent activity against clinically relevant pathogens.

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Substituent Positioning
  • Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate : Methyl groups at positions 1 and 3, with an ester moiety at position 3.
  • Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7) : Methyl groups at positions 4 and 4, ester at position 3. The steric hindrance from geminal dimethyl groups reduces conformational flexibility compared to the 1,3-dimethyl analog .
  • Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5): Methyl groups at position 2 and ester at position 1.
Ring Size and Heteroatom Impact
  • Piperidine Derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) : Six-membered rings (piperidine/naphthyridine) exhibit distinct conformational dynamics and higher basicity compared to five-membered pyrrolidines. For example, hydrogenation of piperidine precursors yields diastereomers with differing NMR shifts and chromatographic retention factors, underscoring the role of ring size in stereochemical outcomes .

Physicochemical and Hazard Profiles

A comparative analysis of key properties is summarized in Table 1.

Table 1: Comparative Data for Pyrrolidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Hazards (GHS)
This compound* C₁₀H₁₅NO₃ 201.23 1,3,3 Not available
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (90609-07-7) C₉H₁₅NO₃ 185.22 4,4,3 H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (106556-66-5) C₉H₁₅NO₃ 185.22 2,2,1 Warning (specific hazards not detailed)

*Data inferred from structural analogs due to lack of direct evidence.

Key Observations:
  • Toxicity : Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate exhibits multiple hazards (e.g., respiratory irritation), likely due to increased steric strain enhancing reactivity . In contrast, the 2,2-dimethyl analog is labeled with a generic warning, suggesting milder effects .
  • Molecular Weight and Solubility : All analogs share similar molecular weights (~185–201 g/mol), but substituent positions influence polarity. For example, the 1,3-dimethyl variant may have higher solubility in polar solvents due to the ester group’s accessibility.

Biological Activity

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (EDOC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to EDOC, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

EDOC can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with appropriate amines under acidic conditions. The synthesis typically involves:

  • Formation of the pyrrolidine ring : This is achieved by cyclization of ethyl acetoacetate with a suitable amine.
  • Carboxylation : The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group.

The purity and structure of the synthesized compound are confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

2.1 Antimicrobial Activity

EDOC has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using broth dilution methods. The results indicated that EDOC exhibited Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 62.5 µg/mL , with a predominant MIC of 15.6 µg/mL for several tested strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Bactericidal Concentration (MBC) values ranged from 15.6 to 125 µg/mL , indicating its bactericidal potential against resistant strains .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

2.2 Anticancer Activity

In addition to its antibacterial properties, EDOC has been investigated for anticancer activity. In vitro studies using A549 human lung cancer cells revealed that EDOC reduces cell viability significantly:

  • At a concentration of 100 µM , EDOC reduced cell viability by up to 63% compared to untreated controls.
  • Further modifications of the compound, such as introducing halogen substituents, enhanced its cytotoxic effects, demonstrating structure-dependent activity .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring significantly affect biological activity:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Alkyl chain length : Variations in alkyl substituents influence solubility and permeability, impacting overall efficacy.

In one study, derivatives with hydrazone and azole functionalities exhibited enhanced antimicrobial properties compared to their parent compounds .

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of EDOC against standard antibiotics like Oxytetracycline. Results showed that certain derivatives of EDOC had lower MIC values than Oxytetracycline against resistant strains, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of EDOC derivatives in different cancer cell lines, showing promising results where modified compounds significantly inhibited cell proliferation compared to controls .

Q & A

Q. What are the standard synthetic routes for Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate?

The compound is typically synthesized via acid-catalyzed esterification. A common method involves reacting the corresponding carboxylic acid derivative (e.g., 1,3-dimethyl-2-oxopyrrolidine-3-carboxylic acid) with ethanol under reflux conditions using sulfuric acid or p-toluenesulfonic acid as a catalyst. Reaction optimization includes temperature control (70–90°C) and monitoring via TLC or NMR to confirm ester formation . Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging algorithms for charge density analysis and disorder modeling. Key parameters include bond lengths, angles, and thermal displacement factors .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, carbonyl signals at δ ~170–175 ppm).
  • IR : Confirms ester C=O (~1740 cm1^{-1}) and lactam C=O (~1680 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H15_{15}NO3_3: m/z ~198) .

Q. What safety precautions are essential when handling this compound?

Based on analogs, it may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents. Refer to SDS for disposal guidelines (e.g., incineration) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example, Conceptual DFT indices (e.g., Fukui functions) identify the lactam carbonyl as a nucleophilic center, while the ester carbonyl is electrophilic. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM) improve accuracy .

Q. How do environmental factors (pH, temperature) influence its stability?

Hydrolysis studies show the ester group degrades under alkaline conditions (pH > 10), forming carboxylic acid derivatives. Thermal stability assays (TGA/DSC) reveal decomposition above 200°C. Controlled storage at 4°C in anhydrous solvents (e.g., DMSO) is recommended .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in reaction energetics can arise from solvent effects or transition-state approximations. Use hybrid methods (e.g., QM/MM) or empirical corrections (e.g., Boys-Bernardi counterpoise for basis set superposition errors). Experimental validation via kinetic isotope effects (KIE) or isotopic labeling may clarify mechanisms .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a precursor for bioactive pyrrolidine derivatives. For example, modifications at the 3-carboxylate position yield analogs with antimicrobial or kinase inhibitory activity. Structure-Activity Relationship (SAR) studies optimize potency using in vitro assays (e.g., MIC for bacteria, IC50_{50} for enzymes) .

Q. What advanced crystallization techniques improve polymorph control?

High-throughput screening with varied solvents (e.g., ethanol/water mixtures) and additives (e.g., ionic liquids) can stabilize specific polymorphs. Synchrotron-based X-ray diffraction detects subtle lattice differences, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How does steric hindrance from the 1,3-dimethyl groups affect reactivity?

Molecular dynamics simulations show that the methyl groups restrict rotational freedom, increasing stereoselectivity in cycloadditions (e.g., Diels-Alder). Steric maps (Voronoi tessellation) quantify accessible reaction pathways, guiding catalyst design (e.g., chiral organocatalysts) .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

ParameterOptimal Range
Temperature70–90°C
CatalystH2_2SO4_4, p-TsOH
Reaction Time6–12 hours
Yield65–85%
Purity (HPLC)>95%
Source: Adapted from

Q. Table 2: Computational Settings for DFT Studies

ParameterValue
FunctionalB3LYP
Basis Set6-31G(d,p)
Solvent ModelPCM (Ethanol)
Convergence Threshold1×106^{-6} Ha
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.